tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
This compound features a pyrrolo[2,3-b]quinoxaline core, with a tert-butyl ester at position 3, an amino group at position 2, and a 2-hydroxyethyl substituent at position 1. Its synthesis likely follows methods similar to those in , involving CuCl₂·2H₂O catalysis and purification via silica gel chromatography, though direct synthesis data are unavailable due to commercial discontinuation .
Properties
IUPAC Name |
tert-butyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-17(2,3)24-16(23)12-13-15(21(8-9-22)14(12)18)20-11-7-5-4-6-10(11)19-13/h4-7,22H,8-9,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSPCWIAYRGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves multiple steps, starting from the appropriate quinoxaline precursor. The synthetic route typically includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.
Introduction of the Pyrrolo Moiety: This step involves cyclization reactions to form the pyrrolo[2,3-b]quinoxaline structure.
Functional Group Modifications:
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyethyl groups, using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of reduced quinoxaline derivatives.
Scientific Research Applications
Tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new quinoxaline-based compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its pharmacological properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- AHPQC Adsorption: XPS data confirm chemisorption via protonated N-atoms (e.g., quinoxaline, aniline) and π-electron donation to iron surfaces. The target compound’s hydroxyethyl group may participate in weaker hydrogen bonding but lacks the aromatic N-density for comparable adsorption .
- Synthetic Efficiency : Ethyl esters () achieve near-quantitative yields under mild conditions, suggesting tert-butyl analogs could be similarly efficient with optimized protocols .
Biological Activity
Tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structural features include a fused tricyclic ring system comprising pyrrole and quinoxaline moieties, along with functional groups such as a tert-butyl group, an amino group, a hydroxyethyl group, and a carboxylate ester group. These characteristics contribute to its diverse chemical properties and potential biological activities.
Synthesis and Characterization
The compound was synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole. Characterization techniques employed include:
- Fourier-transform nuclear magnetic resonance spectroscopy (FT-NMR)
- Fourier-transform infrared spectroscopy (FT-IR)
- Single crystal X-ray diffraction
The crystallographic data revealed an orthorhombic lattice with the Pbca space group and unit cell parameters of , and volume .
Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing enzymatic pathways or receptor activities. Its structural components may facilitate binding to specific proteins or enzymes, leading to significant biological effects.
Case Studies and Research Findings
Comparative Analysis of Similar Compounds
To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-amino-1-(4-trifluoromethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | Contains trifluoromethoxy substituent | Enhanced lipophilicity and potential for different biological activity |
| Tert-butyl 5H-[1,2,4]triazino[5,6-b]indole derivatives | Indole-based structure | Different heterocyclic framework leading to varied properties |
The unique combination of functional groups in this compound may influence its reactivity and biological activity differently compared to these similar compounds .
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolves stereochemical uncertainties in the pyrrolo-quinoxaline core. For example, tert-butyl carbamates often exhibit planar amide bonds, but steric hindrance from the hydroxyethyl group may distort the ring system .
- Dynamic NMR : Detects rotational barriers in the carbamate group, which can indicate conformational flexibility affecting reactivity .
What strategies mitigate degradation of the compound under varying pH and temperature conditions?
Q. Basic
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid aqueous buffers unless stabilized with 1–5% DMSO .
- pH stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but degrades rapidly in basic environments (pH >8) due to carbamate cleavage .
Q. Advanced
- Accelerated stability studies : Use HPLC-UV (λ = 254 nm) to track degradation products. Forced degradation at 40°C/75% RH for 14 days reveals hydrolysis pathways.
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life for biological assays .
How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic centers. The carbamate carbonyl (C=O) and quinoxaline N-atoms are prime targets for nucleophilic attack.
- Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen-bonding patterns with the hydroxyethyl group .
How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?
Q. Advanced
- High-resolution MS (HRMS) : Resolve isotopic patterns to distinguish between [M+H]+ and adducts (e.g., [M+Na]+). For C17H21N3O3, expect m/z 315.373 ± 0.005 .
- Elemental analysis : A >0.3% deviation in nitrogen content suggests incomplete Boc deprotection or solvent retention. Cross-validate with Karl Fischer titration for water content .
What experimental designs optimize regioselectivity during functionalization of the pyrrolo-quinoxaline core?
Q. Advanced
- Directed ortho-metalation : Use directing groups (e.g., -NHBoc) to control substitution at the 2-position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-carboxylate position, while non-polar solvents (e.g., toluene) enhance 1-hydroxyethyl reactivity .
How can chiral HPLC or circular dichroism (CD) confirm the stereochemical integrity of the hydroxyethyl group?
Q. Advanced
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts >1.5 min indicate racemization.
- CD spectroscopy : A positive Cotton effect at ~220 nm confirms the (R)-configuration of the hydroxyethyl moiety .
What purification challenges arise from byproducts in the final synthesis step, and how are they addressed?
Q. Basic
Q. Advanced
- Prep-HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water to remove polar byproducts. Monitor at 280 nm for quinoxaline absorbance .
How do researchers design assays to evaluate the compound’s biological activity while accounting for its solubility limitations?
Q. Advanced
- Solubility enhancement : Prepare stock solutions in DMSO (10 mM) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation.
- Cell-based assays : Use concentrations ≤10 μM to avoid cytotoxicity from DMSO. Validate target engagement via Western blotting for downstream kinase inhibition .
What analytical techniques quantify the compound’s stability in biological matrices (e.g., plasma)?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
